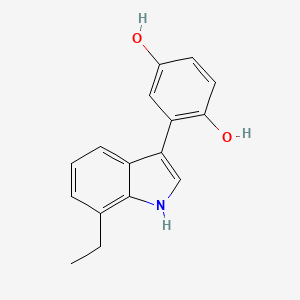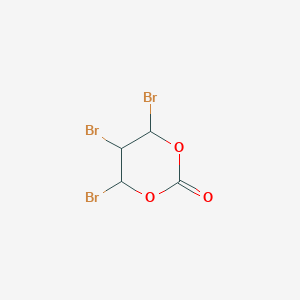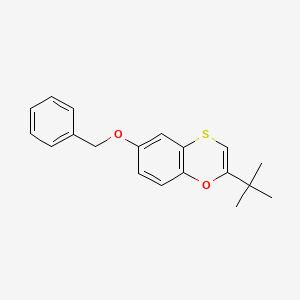
6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine is an organic compound that belongs to the class of benzoxathiines This compound is characterized by the presence of a benzene ring fused with a dioxathiine ring, which contains both oxygen and sulfur atoms The benzyloxy group and the tert-butyl group attached to the benzene ring further define its unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzoxathiine Ring: The initial step involves the formation of the benzoxathiine ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a sulfur-containing reagent under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate product with benzyl chloride in the presence of a base such as potassium carbonate.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Benzyl chloride, potassium carbonate; reactions are often conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various benzyl-substituted derivatives.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzyloxy)-2-tert-butyl-1,4-benzoxathiine: can be compared with other benzoxathiine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The benzyloxy group introduces additional functionalization possibilities, making it a versatile intermediate for further chemical modifications.
Propiedades
Número CAS |
918137-13-0 |
|---|---|
Fórmula molecular |
C19H20O2S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-tert-butyl-6-phenylmethoxy-1,4-benzoxathiine |
InChI |
InChI=1S/C19H20O2S/c1-19(2,3)18-13-22-17-11-15(9-10-16(17)21-18)20-12-14-7-5-4-6-8-14/h4-11,13H,12H2,1-3H3 |
Clave InChI |
YHLIOXIKFDRGOE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CSC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)
![(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide](/img/structure/B12605186.png)
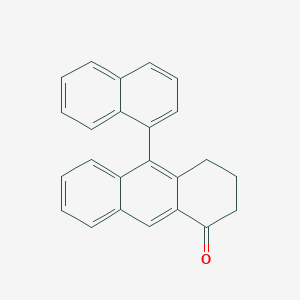
![3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)](/img/structure/B12605188.png)
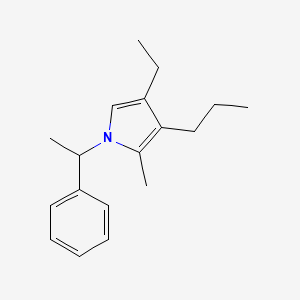
![1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid](/img/structure/B12605200.png)
![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)
![4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,2-diamine](/img/structure/B12605214.png)
![3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12605221.png)
![Acetamide,N-[bis[(isopropyl)amino]methylene]-](/img/structure/B12605223.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)
